molecular formula C10H12BrF B2659357 1-Bromo-3-(tert-butyl)-2-fluorobenzene CAS No. 1369935-80-7

1-Bromo-3-(tert-butyl)-2-fluorobenzene

Cat. No.: B2659357
CAS No.: 1369935-80-7
M. Wt: 231.108
InChI Key: BEWYVAHVUCCRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(tert-butyl)-2-fluorobenzene is a brominated organic compound . It has a molecular weight of 213.12 and its IUPAC name is 1-bromo-3-tert-butylbenzene . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bromination of tert-butylbenzene is a known process . The reaction involves bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a tert-butyl group attached to it .


Chemical Reactions Analysis

The bromination of tert-butylbenzene involves high order reactions in bromine . Both bromo-de-protonation and bromo-de-tert-butylation reactions have high order in bromine .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.25 and a flash point of 95-98/10mm .

Scientific Research Applications

Solvent Effect on Lithium-Bromine Exchange

The solvent significantly influences the lithium-bromine exchange reaction of aryl bromides, including derivatives of "1-Bromo-3-(tert-butyl)-2-fluorobenzene." Studies show that the choice of solvent can drastically affect the yield and efficiency of producing lithium aryl derivatives, which are crucial intermediates in organic synthesis. For instance, reactions with n-BuLi or t-BuLi at low temperatures demonstrate varied outcomes depending on the solvent, highlighting the importance of solvent choice in optimizing reaction conditions (Bailey, Luderer, & Jordan, 2006).

Preparation and Properties of Diphosphene

New bulky bromobenzenes have been synthesized and utilized for preparing diphosphene and fluorenylidenephosphine, which include a low-coordinate phosphorus atom(s). The presence of a p-methoxy group in the system shows significant electronic effects as indicated by UV–vis spectra and 31P NMR chemical shifts, underscoring the role of bulky bromobenzene derivatives in synthesizing complex organophosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Synthesis of Arylphosphines

This compound derivatives have been employed in the synthesis of arylphosphines, showcasing the compound's utility in constructing phosphorus-containing organic molecules. Such derivatives serve as key intermediates for further chemical transformations, demonstrating the compound's significance in organic synthesis (Komen & Bickelhaupt, 1996).

Palladium-Catalyzed Suzuki-Miyaura Cross Couplings

Derivatives of "this compound" have been used in Suzuki-type coupling reactions, assessing the best conditions for these cross-coupling reactions. The versatility of these derivatives in coupling with various aryl and hetaryl bromides highlights their importance in forming biaryl compounds, a key structural motif in many organic molecules (Kassis, Bénéteau, Mérour, & Routier, 2009).

Halogen-Metal Exchange Reactions

The compound and its derivatives are involved in halogen-metal exchange reactions, a critical step in synthesizing organometallic compounds. Such reactions provide pathways to diverse organic molecules, further demonstrating the broad applicability of "this compound" in synthetic chemistry (Mongin & Schlosser, 1996).

Mechanism of Action

The mechanism of action for the bromination of tert-butylbenzene involves the participation of clustered polybromide anions Br2n−1– in transition states . Bromo-de-tert-butylation has a higher order due to its bigger reaction center demanding clusters of extended size .

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 1-Bromo-3-(tert-butyl)-2-fluorobenzene were not found, the study of bromination reactions and their mechanisms continues to be an active area of research . Further studies could focus on exploring other reactions involving this compound and its potential applications in various fields.

Properties

IUPAC Name

1-bromo-3-tert-butyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYVAHVUCCRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.